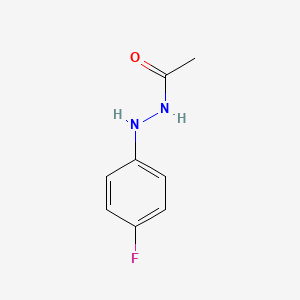

N'-(4-Fluorophenyl)acetohydrazide

CAS No.: 361364-65-0

Cat. No.: VC5765555

Molecular Formula: C8H9FN2O

Molecular Weight: 168.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361364-65-0 |

|---|---|

| Molecular Formula | C8H9FN2O |

| Molecular Weight | 168.171 |

| IUPAC Name | N'-(4-fluorophenyl)acetohydrazide |

| Standard InChI | InChI=1S/C8H9FN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |

| Standard InChI Key | ZTGPWLXOSGSXGM-UHFFFAOYSA-N |

| SMILES | CC(=O)NNC1=CC=C(C=C1)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name N-(4-fluorophenyl)acetohydrazide reflects its structure: an acetohydrazide group (-NH-NH-C(=O)-CH₃) attached to a 4-fluorophenyl ring. The SMILES notation (CC(=O)N(C₁=CC=C(C=C₁)F)N) and InChIKey (VGQFUMSHRZVWEF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The 4-fluorophenyl moiety introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉FN₂O | |

| Molecular Weight | 168.17 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 1 | |

| XLogP3 | 0.6 |

Crystallographic Insights

While direct crystallographic data for N'-(4-fluorophenyl)acetohydrazide is limited, analogous hydrazides exhibit planar configurations stabilized by intramolecular hydrogen bonds. For example, N′-[1-(4-fluorophenyl)ethylidene]acetohydrazide (a Schiff base derivative) forms a twisted hydrazine group with a C–N–N–C torsion angle of 172.48°, alongside intermolecular N–H⋯O and C–H⋯O interactions . Such features likely extend to N'-(4-fluorophenyl)acetohydrazide, given structural similarities.

Synthesis and Preparation

Conventional Synthesis Routes

The compound is typically synthesized via condensation reactions between acetohydrazide and fluorinated aromatic aldehydes or ketones. A representative method involves refluxing p-fluorohypnone (4-fluoroacetophenone) with acetohydrazide in ethanol, yielding 87% of the product after recrystallization .

Reaction Scheme:

Optimization and Scalability

Key parameters include:

-

Solvent Choice: Ethanol is preferred for its balance of polarity and boiling point.

-

Reaction Time: 5 hours under reflux ensures complete conversion .

-

Purification: Recrystallization from ethanol yields high-purity crystals suitable for structural analysis.

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data for N'-(4-fluorophenyl)acetohydrazide is sparse, related hydrazides exhibit melting points between 160–220°C and decomposition temperatures exceeding 250°C . The compound’s flash point (~265°C) and vapor pressure (1.06×10⁻¹⁰ mmHg at 25°C) suggest low volatility, aligning with its solid-state stability .

Solubility and Partitioning

The calculated XLogP3 of 0.6 indicates moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) over water. This property enhances its utility in organic synthesis, where solubility in reaction media is critical .

Applications in Drug Discovery and Materials Science

Role as a Synthetic Intermediate

N'-(4-Fluorophenyl)acetohydrazide serves as a precursor for Schiff bases and heterocyclic compounds. For instance, condensation with aldehydes yields hydrazones, which exhibit antimicrobial and anticancer activities .

Future Directions and Research Opportunities

-

Pharmacological Profiling: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

-

Crystallographic Studies: Elucidating solid-state packing and hydrogen-bonding networks.

-

Computational Modeling: Predicting bioavailability and toxicity using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume